molecular formula C7H10S B13517629 1-Ethynyl-1-(methylsulfanyl)cyclobutane

1-Ethynyl-1-(methylsulfanyl)cyclobutane

Cat. No.: B13517629
M. Wt: 126.22 g/mol
InChI Key: DLPYXCAOGQSRGI-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring with an ethynyl and a methylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclobutane typically involves the reaction of cyclobutylmethyl sulfide with acetylene under specific conditions. The reaction is often carried out in the presence of a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the deprotonation of acetylene and subsequent nucleophilic attack on the cyclobutylmethyl sulfide .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-1-(methylsulfanyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclobutane involves its interaction with molecular targets through its ethynyl and methylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-1-(methylsulfanyl)cyclobutane stands out due to the presence of both ethynyl and methylthio groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .

Properties

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

1-ethynyl-1-methylsulfanylcyclobutane

InChI

InChI=1S/C7H10S/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3

InChI Key

DLPYXCAOGQSRGI-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCC1)C#C

Origin of Product

United States

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